AEG3482, chemically known as 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, is a small molecule that has gained attention in scientific research for its ability to modulate cellular processes and influence biological pathways. It is primarily classified as a c-Jun N-terminal kinase (JNK) inhibitor. [, , ]
AEG 3482 was developed through a systematic screening process and classified as a Jun kinase inhibitor. It is particularly noted for its ability to modulate signaling pathways involved in neuronal cell death, making it a candidate for research into neuroprotective therapies . The compound is classified under the category of anti-apoptotic agents and is primarily studied in the context of neurobiology.
The synthesis of AEG 3482 involves the construction of an imidazo[2,1-b][1,3,4]thiadiazole core, which is essential for its biological activity. The synthetic route typically includes several organic synthesis techniques that may involve multiple steps to achieve the final product . Specific proprietary methods are often employed to optimize yield and purity.
The preparation method includes dissolving AEG 3482 in dimethyl sulfoxide at concentrations exceeding 14 mg/mL, with recommendations for warming and sonication to enhance solubility. Stock solutions can be stored at low temperatures to maintain stability .
The molecular structure of AEG 3482 features an imidazo[2,1-b][1,3,4]thiadiazole framework. This structure is crucial for its interaction with biological targets such as heat shock proteins and Jun kinases . The precise molecular formula and structural data are essential for understanding its reactivity and biological function.
AEG 3482 primarily acts through the inhibition of Jun kinase activity. This inhibition prevents the downstream signaling that leads to apoptosis in neuronal cells. The compound has been shown to block pro-apoptotic signals initiated by the p75 neurotrophin receptor and NRAGE by enhancing the expression of heat shock protein 70 .
In experimental setups, AEG 3482 has been tested across various concentrations (10, 20, and 40 µM) over an 18-hour period to assess its efficacy in inhibiting apoptosis in neuronal cell lines such as PC12 cells .
The mechanism of action of AEG 3482 involves several key processes:
AEG 3482 exhibits specific physical properties that facilitate its use in laboratory settings:
These properties are essential for ensuring effective application in both research and potential therapeutic contexts.
AEG 3482 has several scientific applications:
AEG 3482 (6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide) was first identified through a phenotypic screening approach designed to discover compounds that inhibit neuronal apoptosis. Researchers screened for agents capable of protecting neonatal sympathetic neurons from death induced by nerve growth factor (NGF) withdrawal—a model of developmental neuronal apoptosis [3] [6]. This effort revealed AEG 3482 as a potent small-molecule inhibitor of Jun kinase (JNK)-dependent cell death pathways [2] [6]. Its initial characterization established its role as a neuroprotective agent in models of acute neuronal stress, positioning it as a tool for studying cell death mechanisms.
Subsequent studies validated its efficacy in diverse in vitro and in vivo neurodegeneration models. In PC12 neuronal cells, AEG 3482 (at 10–40 µM) significantly reduced apoptosis triggered by the p75 neurotrophin receptor (p75NTR) and its cytosolic interactor NRAGE [2] [7]. Furthermore, in rat superior cervical ganglion (SCG) neurons, it inhibited NGF withdrawal-induced death with an EC₅₀ of ~20 µM [4] [7]. These findings underscored its potential relevance in Alzheimer’s and Huntington’s disease pathology, where JNK activation is a hallmark feature [2] [5].
Year | Discovery | Model System | Reference |
---|---|---|---|
2006 | Identification as JNK apoptosis inhibitor | Neonatal sympathetic neurons | Salehi et al. [6] |
2006 | Inhibition of p75NTR/NRAGE-induced apoptosis | PC12 cells | [2] [7] |
2006 | HSP70-dependent mechanism elucidation | Mouse embryonic fibroblasts | [3] [6] |
AEG 3482 exerts its anti-apoptotic effects primarily through dual modulation of stress-activated kinases and chaperone proteins. It directly inhibits JNK signaling—a central mediator of neuronal apoptosis induced by oxidative stress, cytokine exposure, and neurotrophin deprivation [2] [9]. JNK activation phosphorylates transcription factors like c-Jun, promoting pro-apoptotic gene expression. AEG 3482 blocks this cascade by suppressing JNK enzymatic activity, thereby preventing downstream events such as caspase-3 cleavage [6] [7].
Critically, AEG 3482’s actions extend beyond kinase inhibition to induction of heat shock proteins (HSPs). It binds to heat shock protein 90 (HSP90), facilitating the release of heat shock factor 1 (HSF1) [3] [4]. This triggers transcriptional upregulation of HSP70 mRNA, leading to protein accumulation. HSP70 functions as an endogenous inhibitor of JNK by stabilizing misfolded proteins and sequestering apoptosis-signaling kinases [3] [6]. Studies using HSF1-knockout models confirmed that AEG 3482 requires HSF1 to elevate HSP70 and confer neuroprotection [6] [7].
AEG 3482 → HSP90 binding → HSF1 release → HSP70 transcription → JNK inhibition → Apoptosis blockade
This dual mechanism positions AEG 3482 at the intersection of chaperone-mediated stress responses and kinase signaling pathways. By preserving HSP90 function while inducing HSP70, it maintains proteostasis and disrupts apoptotic cascades—a strategy distinct from classical kinase inhibitors [3] [4].
Cell/Neuron Type | Stress Inducer | Key Outcome | Concentration |
---|---|---|---|
PC12 neuronal cells | p75NTR/NRAGE | ↓ Caspase-3 cleavage; ↑ Cell viability | 10–40 µM |
Rat SCG neurons | NGF withdrawal | ↓ Apoptosis (EC₅₀ = 20 µM) | 20 µM |
Mouse embryonic fibroblasts | Oxidative stress | ↑ HSP70/HSP25; ↓ JNK phosphorylation | 14–40 µM |
AEG 3482 (CAS 63735-71-7) is a low-molecular-weight compound (280.33 g/mol) with the molecular formula C₁₀H₈N₄O₂S₂ [1] [4]. It is insoluble in water and ethanol but dissolves readily in DMSO (≥14 mg/mL) [2] [7]. Its structure features an imidazothiadiazole core linked to a phenylsulfonamide group—a scaffold associated with kinase modulation [4].
Property | Value |
---|---|
Chemical Name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
Canonical SMILES | NS(=O)(=O)C1=NN2C=C(N=C2S1)C1=CC=CC=C1 |
Storage | Room temperature |
Purity | ≥99% (HPLC) |
Key Applications | JNK pathway research; HSP induction studies; Neuroprotection assays |
In research, AEG 3482 is used primarily to:
Its inclusion in compound libraries (e.g., Tocriscreen Antiviral Library) underscores its utility in high-throughput screening for stress-pathway modulators [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7